molecular formula C14H9IN2O B8506445 6-Iodo4-phenoxyquinazoline CAS No. 287193-14-0

6-Iodo4-phenoxyquinazoline

Cat. No.: B8506445
CAS No.: 287193-14-0
M. Wt: 348.14 g/mol
InChI Key: CTPQHELSTYPIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-phenoxyquinazoline is a halogenated quinazoline derivative characterized by an iodine atom at the 6-position and a phenoxy group at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors (e.g., EGFR inhibitors) and anticancer agents.

Such methods are commonly employed for introducing oxygen-based substituents to quinazoline scaffolds.

Properties

CAS No.

287193-14-0

Molecular Formula

C14H9IN2O

Molecular Weight

348.14 g/mol

IUPAC Name

6-iodo-4-phenoxyquinazoline

InChI

InChI=1S/C14H9IN2O/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H

InChI Key

CTPQHELSTYPIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC3=C2C=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-iodo-4-phenoxyquinazoline can be contextualized against related quinazoline derivatives, as summarized below:

Structural Analogues

Compound Name 4-Position Substituent Molecular Formula Molecular Weight Key Features Reference
6-Iodo-4-phenoxyquinazoline Phenoxy (C₆H₅O) C₁₄H₉IN₂O 372.14 Electron-donating phenoxy group; moderate steric bulk. -
4-Chloro-6-iodoquinazoline Chloro C₈H₄ClIN₂ 290.49 Reactive intermediate; chlorine acts as a leaving group for substitutions.
5a (N-(4-Methoxybenzyl)) 4-Methoxybenzylamine C₁₇H₁₅IN₂O 390.22 Enhanced solubility due to methoxy group; 77.0% synthesis yield.
5g (N-(2-Methylbenzyl)) 2-Methylbenzylamine C₁₇H₁₅IN₂ 374.22 High yield (95.3%); steric hindrance from ortho-methyl group.
6-Iodoquinazoline-2,4-diamine 2,4-Diamino C₈H₇IN₄ 286.07 Dual amino groups increase hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility: Amino derivatives (e.g., 5a, 5l) exhibit improved aqueous solubility due to polar functional groups, whereas halogenated or aromatic substituents (e.g., 5d, 5n) may enhance lipophilicity.

Q & A

Q. What are the common synthetic routes for 6-Iodo-4-phenoxyquinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Condensation of 4-phenoxyquinazoline precursors with iodinating agents (e.g., NIS or I₂ in the presence of oxidizing agents).
  • Step 2 : Optimization of regioselectivity using directing groups or catalysts (e.g., palladium or copper-based systems) to ensure iodination at the 6-position .
  • Critical Parameters :
  • Solvent : Polar aprotic solvents like DMSO or acetonitrile enhance reactivity .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Validation : Monitor progress via TLC/HPLC and confirm regiochemistry using NMR (¹H/¹³C) and X-ray crystallography .

Q. How should researchers characterize 6-Iodo-4-phenoxyquinazoline to ensure structural fidelity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodination at C6, phenoxy group at C4).
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment .
  • Purity Assessment : HPLC (≥95% purity threshold) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can regioselective iodination be achieved in quinazoline derivatives, and what mechanistic insights guide this process?

  • Methodological Answer :
  • Mechanistic Basis : Iodination at C6 is driven by electron-donating/withdrawing effects of substituents. The phenoxy group at C4 directs iodination via resonance stabilization of intermediates .
  • Experimental Design :
  • Catalytic Systems : Use Pd(OAc)₂/CuI to facilitate oxidative addition in cross-coupling reactions .
  • Substrate Scope : Test derivatives with varying substituents (e.g., halogens, methoxy groups) to map electronic effects .
  • Troubleshooting : If selectivity falters, employ computational modeling (DFT) to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for 6-Iodo-4-phenoxyquinazoline?

  • Methodological Answer :
  • Data Harmonization :
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and IC₅₀ protocols .
  • Control Experiments : Include reference inhibitors (e.g., gefitinib for EGFR studies) to calibrate activity .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to address variability in dose-response curves .
  • Error Sources : Quantify batch-to-batch compound variability (e.g., purity, stereochemical drift) via QC/QA protocols .

Q. How to design experiments to investigate the structure-activity relationship (SAR) of 6-Iodo-4-phenoxyquinazoline analogs?

  • Methodological Answer :
  • SAR Framework :

Core Modifications : Synthesize analogs with substituent variations at C2, C4, and C7 .

Functional Group Swaps : Replace iodine with other halogens or bioisosteres (e.g., CF₃) to assess steric/electronic effects .

  • Biological Testing :
  • In vitro : Screen against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
  • In silico : Perform molecular docking (AutoDock Vina) to predict binding affinities .
  • Data Interpretation : Use heatmaps or 3D-QSAR models to correlate structural features with activity .

Methodological and Analytical Considerations

Q. What are best practices for optimizing reaction scalability while maintaining yield and purity?

  • Methodological Answer :
  • Scale-Up Protocols :
  • Batch vs. Flow Chemistry : Transition from batch to continuous flow for exothermic reactions (e.g., iodination) to improve heat dissipation .
  • Workup Strategies : Use liquid-liquid extraction (e.g., DCM/H₂O) followed by column chromatography (silica gel, hexane/EtOAc gradient) .
  • Quality Metrics : Track mass balance and E-factor to assess environmental impact .

Q. How should researchers address solubility challenges in biological assays for 6-Iodo-4-phenoxyquinazoline?

  • Methodological Answer :
  • Formulation Solutions :
  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based carriers .
  • Prodrug Design : Synthesize phosphate or acetate esters to enhance aqueous solubility .
  • Validation : Measure solubility via nephelometry and confirm stability under assay conditions (pH 7.4, 37°C) .

Tables for Quick Reference

Table 1 : Key Synthetic Conditions for 6-Iodo-4-phenoxyquinazoline

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps reduce byproducts
CatalystPd(OAc)₂/CuI (1–5 mol%)Ensures regioselectivity
SolventDMSO or AcetonitrilePolar aprotic enhances rate
Reaction Time12–24 hoursProlonged time improves yield
Source :

Table 2 : Common Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsApplication
¹H NMRδ 8.2–8.5 ppm (C6-H)Confirms iodination position
HRMSm/z [M+H]⁺ = 363.9921Validates molecular formula
X-ray CrystallographyC-I bond length (~2.09 Å)Unambiguous structure proof
Source :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.